(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone
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Description
(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone is a useful research compound. Its molecular formula is C19H26N4O4S2 and its molecular weight is 438.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Compounds with similar structures have been found to inhibit the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Biochemical Pathways
The compound likely affects the biochemical pathway involving the conversion of arachidonic acid into prostaglandins. This is achieved by inhibiting the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Pharmacokinetics
Similar compounds have been evaluated for their anti-inflammatory activity .
Result of Action
The result of the compound’s action is likely the inhibition of inflammation and pain, as suggested by the action of similar compounds . For instance, certain compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed high values for COX-1 inhibition .
Properties
IUPAC Name |
[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpiperidin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S2/c1-27-15-5-6-16-17(12-15)28-19(20-16)22-10-8-21(9-11-22)18(24)14-4-3-7-23(13-14)29(2,25)26/h5-6,12,14H,3-4,7-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRTXVQTSVWEIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCCN(C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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